3,6-Phenanthrendiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

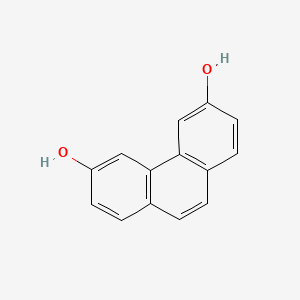

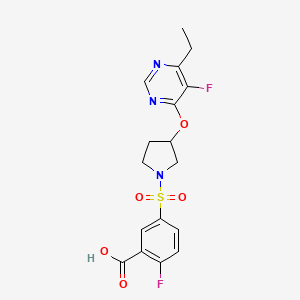

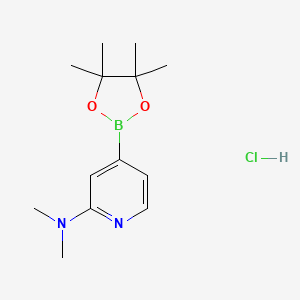

phenanthrene-3,6-diol is a polycyclic aromatic hydrocarbon derivative with the chemical formula C14H10O2. It is characterized by the presence of two hydroxyl groups attached to the phenanthrene backbone. This compound is known for its antioxidant properties and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

phenanthrene-3,6-diol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Industry: It is used in the production of dyes, plastics, and other industrial materials.

Wirkmechanismus

Target of Action

3,6-Phenanthrenediol is a phenanthrenoid, a class of chemical compounds formed with a phenanthrene backbone . These compounds occur naturally in plants and are known to interact with various biological targets.

Mode of Action

For instance, some phytochemicals, such as phenanthrene and phenolic compounds, disrupt the cytoplasmic membrane, comparable to the mode of action of classical antibiotics .

Biochemical Pathways

Phenanthrenoids are involved in several biochemical pathways. For example, cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase is an enzyme that uses (+)-cis-3,4-dihydrophenanthrene-3,4-diol and NAD+ to produce phenanthrene-3,4-diol, NADH, and H+. This enzyme participates in naphthalene and anthracene degradation . .

Pharmacokinetics

It’s known that phenanthrenoids can be metabolized in organisms like mice .

Result of Action

Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells .

Action Environment

The action, efficacy, and stability of 3,6-Phenanthrenediol can be influenced by various environmental factors. For instance, phenanthrenoids are considered xenobiotics, compounds that are foreign to a living organism . As such, their action can be influenced by factors such as the presence of other xenobiotics, the organism’s metabolic state, and the specific environmental conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3,6-Phenanthrenediol are not fully understood due to limited research. It is known that phenanthrenoids, including 3,6-Phenanthrenediol, can interact with various biomolecules. For instance, under UV irradiation, stilbene and its derivatives undergo intramolecular cyclization to form dihydrophenanthrenes .

Cellular Effects

Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells . This suggests that 3,6-Phenanthrenediol may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

It is known that cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase, an enzyme that participates in naphthalene and anthracene degradation, uses a similar compound, (+)-cis-3,4-dihydrophenanthrene-3,4-diol, to produce phenanthrene-3,4-diol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: phenanthrene-3,6-diol can be synthesized through several methods. One common approach involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. The reaction is typically carried out in a Soxhlet apparatus over a period of 16 hours, followed by quenching with water and neutralization with glacial acetic acid .

Industrial Production Methods: Industrial production of phenanthrene-3,6-diol often involves multi-step synthesis processes, including the cyclization of stilbene derivatives under UV irradiation to form dihydrophenanthrenes, which are then further oxidized to yield the desired diol .

Analyse Chemischer Reaktionen

Types of Reactions: phenanthrene-3,6-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone.

Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas and Raney nickel are used for reduction reactions.

Substitution: Bromine is used for halogenation reactions.

Major Products Formed:

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: 9-Bromophenanthrene.

Vergleich Mit ähnlichen Verbindungen

- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene

- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol

- 4,9-Dimethoxyphenanthrene-2,5-diol

Comparison: phenanthrene-3,6-diol is unique due to its specific hydroxyl group positions, which confer distinct antioxidant properties and reactivity compared to other phenanthrene derivatives. Its ability to promote cell proliferation without inducing cancer cell growth sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

phenanthrene-3,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETVJOBTVPUWMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C3=C1C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)

![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)

![3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2387908.png)

![3-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2387918.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2387921.png)